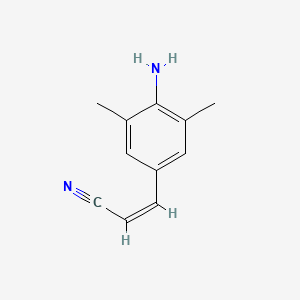

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Description

BenchChem offers high-quality (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7H,13H2,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRBSZUSHVFWIK-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1N)C)/C=C\C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Abstract: This guide provides a comprehensive technical overview of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, a substituted cinnamonitrile derivative. It details the compound's chemical and physical properties, spectroscopic profile, and stereoselective synthesis methodologies. Emphasis is placed on the causality behind synthetic strategies, particularly those favoring the Z-isomer. The document also explores the known applications and biological significance of the broader acrylonitrile class, identifying this compound as a key intermediate and impurity in pharmaceutical manufacturing. This paper is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Compound Identification and Core Properties

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a specific geometric isomer of a substituted aromatic acrylonitrile. The defining features of its structure are the cis (Z) configuration of the double bond, the primary aromatic amine, and the two methyl groups ortho to the amine, which sterically influence the molecule's conformation and reactivity.

This compound is notably recognized as a process impurity in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment.[1][2] Its E-isomer is a direct synthetic precursor to the drug, making the detection and characterization of the Z-isomer critical for quality control.[3]

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| Systematic Name | (2Z)-3-(4-Amino-3,5-dimethylphenyl)-2-propenenitrile | [1][2][4] |

| CAS Number | 661489-22-1 | [1][2][4] |

| Molecular Formula | C₁₁H₁₂N₂ | [1][4] |

| Molecular Weight | 172.23 g/mol | [1][4] |

| Canonical SMILES | CC1=C(C=C(C=C1N)C=CN)C | N/A |

| Structure |  | N/A |

| N/A |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Pale Green Crystalline Solid | [2][5] |

| Boiling Point | 355.5 ± 30.0 °C (Predicted) | [5] |

| Density | 1.085 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 3.74 ± 0.10 (Predicted, for the amine) | [5] |

| Solubility | Soluble in Acetone, Dichloromethane, Methanol, Toluene | [5] |

| Storage | 2-8°C, Refrigerator |[2] |

Synthesis and Stereochemical Control

The synthesis of α,β-unsaturated nitriles from aromatic aldehydes is a cornerstone of organic chemistry.[6] However, achieving high stereoselectivity for the thermodynamically less stable Z-isomer requires specific strategic choices. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful olefination method that, with modification, can be tailored to favor Z-alkene formation.[7]

The Still-Gennari Modification of the HWE Reaction

The standard HWE reaction typically yields the E-alkene as the major product.[7][8] To direct the synthesis towards the Z-isomer, the Still-Gennari modification is the method of choice.[8][9] This approach utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific reaction conditions (strong, non-coordinating base like KHMDS with crown ether sequestration of the cation) at low temperatures.

Causality of Z-Selectivity:

-

Reagent Choice: Using a phosphonoacetonitrile with electron-withdrawing ester groups (like bis(2,2,2-trifluoroethyl)) increases the acidity of the α-proton and accelerates the final elimination step.[9]

-

Kinetic Control: The reaction is run at low temperatures (e.g., -78 °C) to favor the kinetically controlled pathway.

-

Intermediate Stabilization: The formation of the syn-betaine intermediate is kinetically favored. In the Still-Gennari protocol, the rapid, irreversible elimination from this syn-intermediate leads directly to the Z-alkene before equilibration to the more stable anti-betaine (which would yield the E-alkene) can occur.[9]

Proposed Synthetic Workflow

The synthesis would proceed from 4-amino-3,5-dimethylbenzaldehyde and a suitable phosphonoacetonitrile reagent.

Caption: Proposed workflow for the Z-selective synthesis.

Mechanistic Diagram: Horner-Wadsworth-Emmons Reaction

Sources

- 1. omsynth.com [omsynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. (Z)-3-(4-AMino-3,5-diMethylphenyl)acrylonitrile | 661489-22-1 [amp.chemicalbook.com]

- 6. CN109251153A - A kind of synthetic method of cinnamonitrile - Google Patents [patents.google.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile CAS 661489-22-1

An In-depth Technical Guide to (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile (CAS 661489-22-1)

Foreword for the Research Professional

This document provides a detailed technical overview of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, a compound of significant interest in pharmaceutical development, primarily as a geometric isomer and impurity of a key synthetic intermediate for the non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine. As drug development professionals, understanding the formation, characterization, and control of such isomers is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide moves beyond a simple data sheet to offer insights into the synthetic context in which this Z-isomer is formed, the analytical principles for its identification, and the challenges associated with its separation from the therapeutically relevant E-isomer. The information presented herein is curated to support research, process development, and quality control activities.

Compound Identity and Physicochemical Properties

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is an organic compound characterized by a central benzene ring substituted with an amino group, two methyl groups, and a (Z)-acrylonitrile moiety.[1][2]

| Property | Value | Source |

| CAS Number | 661489-22-1 | [1][3][4] |

| Molecular Formula | C₁₁H₁₂N₂ | [1][3][4] |

| Molecular Weight | 172.23 g/mol | [1][3][4] |

| IUPAC Name | (2Z)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile | [1] |

| Synonyms | Rilpivirine Nitrile Z-isomer, (Z)-3-(4-amino-3,5-dimethyl-phenyl)prop-2-enenitrile | [1][5] |

| Appearance | Pale Green Crystalline Solid | [5] |

Synthesis, Isomerism, and Mechanistic Considerations

The synthesis of 3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is predominantly achieved via a Palladium-catalyzed Heck reaction.[6][7] This reaction typically involves the coupling of a halogenated 4-amino-3,5-dimethylbenzene derivative (iodo or bromo) with an activated alkene.[6][7] Crucially, this synthetic route does not yield the pure Z-isomer but rather a mixture of E and Z isomers.[7] The thermodynamically more stable E-isomer is the major product, with typical E/Z ratios reported in the range of 75:25 to 80:20.[7]

The (E)-isomer is the desired product for the synthesis of Rilpivirine. Consequently, (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is primarily encountered as a process-related impurity.[4]

The Heck Reaction: A Double-Edged Sword

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, involving the reaction of an unsaturated halide with an alkene in the presence of a base and a Palladium catalyst.[8] In the context of our topic, the reaction proceeds as follows:

Sources

- 1. (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile | C11H12N2 | CID 71313211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 661489-22-1: 2-Propenenitrile, 3-(4-amino-3,5-dimethyl… [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Heck Reaction—State of the Art [mdpi.com]

Molecular structure of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

An In-Depth Technical Guide to the Molecular Structure and Analysis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Abstract

This technical guide provides a comprehensive examination of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, a molecule of significant interest in pharmaceutical development. While its E-isomer is a critical precursor in the synthesis of the HIV non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine, the Z-isomer is primarily encountered as a process-related impurity.[1][2][3] Understanding the distinct molecular structure, synthesis, and analytical profile of this Z-isomer is paramount for researchers, process chemists, and quality control professionals in the pharmaceutical industry. This document delineates the molecule's structural features, proposes a robust synthetic and purification strategy, details a multi-technique spectroscopic approach for its unambiguous characterization, and discusses its broader relevance within the context of drug discovery and manufacturing.

Introduction: The Acrylonitrile Scaffold in Modern Drug Discovery

The acrylonitrile moiety is a versatile and privileged structural motif in medicinal chemistry.[4] Its unique electronic properties, stemming from the electron-withdrawing nitrile group conjugated with a carbon-carbon double bond, render it a valuable pharmacophore capable of participating in various biological interactions.[5] Acrylonitrile derivatives have demonstrated a remarkable breadth of biological activities, including potent antiviral (specifically anti-HIV), anticancer, anti-inflammatory, and antiparasitic properties.[6] This diverse activity profile has cemented the acrylonitrile framework as a key building block in the development of novel therapeutics.[6][7]

Within this important class of compounds, (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile holds a specific and critical position. It is the geometric isomer of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile, a key intermediate in the manufacture of Rilpivirine, a second-generation NNRTI used in the treatment of HIV-1 infections.[3][8][9][10] As such, the (Z)-isomer is often a stereochemical impurity whose formation must be understood and controlled to ensure the purity and safety of the final active pharmaceutical ingredient (API).

Molecular Structure and Physicochemical Properties

The fundamental identity and characteristics of a molecule are dictated by its structure. A thorough understanding of its stereochemistry and physicochemical properties is the foundation for all further development and analysis.

Structural Elucidation

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a substituted cinnamonitrile. Its structure is defined by three key components:

-

A 4-Amino-3,5-dimethylphenyl Ring: An aniline core substituted with two methyl groups ortho to the amino group. This sterically hindered amine has distinct reactivity and basicity compared to unsubstituted aniline.

-

An Acrylonitrile Moiety: A propenenitrile chain attached to the phenyl ring.

-

Z-Stereochemistry: The defining feature of this isomer is the Zusammen (German for "together") configuration of the double bond, where the high-priority substituents (the phenyl ring and the nitrile group) are on the same side of the double bond. This contrasts with the therapeutically relevant Entgegen (E) isomer.

Caption: Key functional groups of the title compound.

Physicochemical Data

The fundamental physical and chemical identifiers for this compound are summarized below. This data is essential for laboratory handling, analytical method development, and regulatory documentation.

| Property | Value | Reference(s) |

| CAS Number | 661489-22-1 | [1][11] |

| Molecular Formula | C₁₁H₁₂N₂ | [11][12] |

| Molecular Weight | 172.23 g/mol | [11][12] |

| IUPAC Name | (2Z)-3-(4-Amino-3,5-dimethylphenyl)prop-2-enenitrile | [12] |

| Synonyms | Rilpivirine Nitrile Z-isomer, (Z)-3-(4-amino-3,5-dimethyl-phenyl)prop-2-enenitrile | [2][12] |

| Appearance | Pale Green Crystalline Solid | [1] |

| Storage | 2-8°C, Refrigerator | [1] |

Synthesis and Stereochemical Control

The synthesis of substituted acrylonitriles often yields a mixture of E and Z isomers. The causality behind the choice of reagents and conditions lies in maximizing the yield of the desired isomer while minimizing the other.

Proposed Synthetic Pathway: Knoevenagel Condensation

A robust and logical approach to synthesize this molecule is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration.[13] In this case, the reaction would occur between 4-amino-3,5-dimethylbenzaldehyde and acetonitrile.

Experimental Protocol:

-

Activation of Acetonitrile: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve acetonitrile in a suitable anhydrous solvent such as tetrahydrofuran (THF). Cool the solution to -78°C in a dry ice/acetone bath.

-

Deprotonation: Add a strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA) or sodium hydride (NaH), dropwise to the solution. The base abstracts a proton from acetonitrile to form a reactive carbanion. The choice of a strong base is critical as the pKa of acetonitrile is ~25.

-

Condensation: Dissolve 4-amino-3,5-dimethylbenzaldehyde in anhydrous THF and add it slowly to the carbanion solution at -78°C. Allow the reaction to stir for several hours, gradually warming to room temperature. The carbanion attacks the aldehyde carbonyl, forming an alkoxide intermediate.

-

Workup and Dehydration: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide to form a β-hydroxy nitrile intermediate. This intermediate is often unstable and may dehydrate spontaneously upon acidic workup or heating to yield the final acrylonitrile product.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Isomer Separation: The crude product will likely be a mixture of E and Z isomers. Separation must be performed using column chromatography (e.g., silica gel) or preparative High-Performance Liquid Chromatography (HPLC), exploiting the polarity differences between the isomers.[14]

Caption: Proposed workflow for synthesis and purification.

Spectroscopic Characterization and Validation

Unambiguous identification of the correct isomer requires a suite of spectroscopic techniques.[15][16] Each method provides complementary information that, when combined, serves as a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the stereochemistry of alkenes. The key differentiator between the Z and E isomers is the coupling constant (³J) between the two vinyl protons.[3]

-

¹H NMR: The Z-isomer is expected to show a ³J value in the range of 7-12 Hz for the vinyl protons. This is in stark contrast to the E-isomer, which exhibits a much larger coupling constant of 12-18 Hz (a literature value for the E-isomer hydrochloride is 16.5 Hz).[3]

-

¹³C NMR: The chemical shifts of the carbons in the molecule, particularly the vinyl and phenyl carbons, will confirm the overall carbon skeleton.

Predicted NMR Data for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile:

| Type | Predicted Chemical Shift (δ, ppm) | Key Feature / Rationale |

| ¹H NMR | 7.0-7.2 | Singlet, 2H (Aromatic protons) |

| 6.5-6.8 | Doublet, 1H (Vinyl proton α to nitrile) | |

| 5.4-5.7 | Doublet, 1H (Vinyl proton β to nitrile) | |

| 3.8-4.2 | Broad singlet, 2H (Amine NH₂ ) | |

| 2.1-2.3 | Singlet, 6H (Methyl CH₃ ) | |

| Coupling | ³J ≈ 7-12 Hz | (Vinyl H-H coupling) - Confirms Z-geometry |

| ¹³C NMR | 145-150 | C-NH₂ |

| 140-145 | Vinyl C-Ar | |

| 120-130 | Aromatic C-H & C-CH₃ | |

| 118-120 | C ≡N | |

| 90-95 | Vinyl C-CN | |

| 17-20 | C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[17]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 & 3360 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic & Vinylic |

| 2980-2850 | C-H Stretch | Methyl (-CH₃) |

| ~2220 | C≡N Stretch | Nitrile [18] |

| ~1630 | C=C Stretch | Alkene |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which helps confirm the molecular formula and connectivity. For a molecule like this, Electrospray Ionization (ESI) is a suitable soft ionization technique.

-

Expected Molecular Ion: In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺.

-

Molecular Weight: 172.23 Da

-

[M+H]⁺: m/z 173.24

Caption: A plausible ESI-MS fragmentation pathway.

Relevance in Pharmaceutical Development

A Critical Process Impurity in Rilpivirine Synthesis

The primary relevance of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is its status as a geometric isomer and potential impurity in the synthesis of Rilpivirine.[1][2] Regulatory agencies like the FDA require stringent control over impurities in APIs. The presence of the Z-isomer beyond a specified threshold could impact the safety and efficacy profile of the final drug product. Therefore, synthetic routes for the E-isomer intermediate are designed to be highly stereoselective, and analytical methods must be validated to detect, quantify, and separate the Z-isomer effectively.[3][19]

Potential as a Bioactive Scaffold

While this specific isomer is treated as an impurity in the context of Rilpivirine, the broader class of substituted acrylonitriles is rich with biological potential.[6] Research has shown that even minor structural modifications can drastically alter biological activity. The unique spatial arrangement of the functional groups in the Z-configuration could lead to novel interactions with biological targets. It represents a potential starting point for lead optimization campaigns in other therapeutic areas, such as oncology or infectious diseases, where acrylonitrile scaffolds have already shown promise.[7][20][21][22]

Conclusion

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is more than a mere synthetic byproduct; it is a molecule whose study provides critical insights into process control, stereoselectivity, and analytical chemistry in the context of pharmaceutical manufacturing. Its structural elucidation, confirmed by a combination of NMR, IR, and MS, highlights the subtle yet profound differences between geometric isomers. For scientists and researchers, a deep understanding of this molecule's properties is not only essential for ensuring the quality of life-saving drugs like Rilpivirine but also opens avenues for exploring the untapped therapeutic potential of its unique chemical architecture.

References

-

Molkem. (n.d.). (E)-3-(4-AMINO-3,5-DIMETHYLPHENYL) ACRYLONITRILE HYDROCHLORIDE | Intermediate. Retrieved from [Link]

- Bethencourt-Estrella, C. J., et al. (2021). Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis. Experimental Parasitology, 228, 108143.

-

Pharmaffiliates. (n.d.). (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71313211, (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56635836, (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile hydrochloride. Retrieved from [Link]

-

Chemsrc. (n.d.). (E)-3-(4-aminophenyl)acrylonitrile. Retrieved from [Link]

- Google Patents. (2020). CN112142678A - Rilpivirine dimer, intermediate thereof, preparation method and application thereof.

-

SynThink. (n.d.). Rilpivirine Nitrile Z Isomer Impurity. Retrieved from [Link]

- He, G., et al. (2021). The development of an effective synthetic route of rilpivirine. Molecules, 26(11), 3192.

-

Omsynth Lifesciences. (n.d.). (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Retrieved from [Link]

- Sedić, M., et al. (2020). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 25(23), 5626.

- Google Patents. (2020). WO2020084142A1 - Process for the preparation of rilpivirine.

-

ResearchGate. (n.d.). Synthetic strategies of acrylonitriles. Retrieved from [Link]

-

Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. Retrieved from [Link]

- Al-Warhi, T., et al. (2022). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. Scientific Reports, 12(1), 1-17.

-

MDPI. (2022). Spectroscopy in Characterization of Materials—Developments. Retrieved from [Link]

- Wang, Y., et al. (2021). Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats' Hippocampal Neurogenesis. Molecules, 26(22), 6979.

- Glavač, D., et al. (2021). N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis. European Journal of Medicinal Chemistry, 211, 113095.

-

ResearchGate. (n.d.). Synthesis, Crystallography, Biological Activity, and Molecular Modeling Studies of Some 3-Aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile Derivatives. Retrieved from [Link]

- Malaysian Journal of Analytical Sciences. (2021). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Vol 25, No 6, 921-937.

- Li, Y., et al. (2017). Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(1), 129-134.

-

RSC Blogs. (2022). RSC Advances. Retrieved from [Link]

- Google Patents. (2013). WO2013038425A1 - Rilpivirine hydrochloride.

- Forgács, E., & Cserháti, T. (2002). NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. Mini Reviews in Medicinal Chemistry, 2(2), 155-170.

-

ResearchGate. (n.d.). Structure characterization and spectroscopic investigation of ciprofloxacin drug. Retrieved from [Link]

-

ResearchGate. (n.d.). a FT-IR spectra of Acrylonitrile. b Calculated IR spectra of Acrylonitrile. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blogs.rsc.org [blogs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. molkem.com [molkem.com]

- 9. (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride | 661489-23-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. CN112142678A - Rilpivirine dimer, intermediate thereof, preparation method and application thereof - Google Patents [patents.google.com]

- 11. scbt.com [scbt.com]

- 12. (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile | C11H12N2 | CID 71313211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mjas.analis.com.my [mjas.analis.com.my]

- 19. WO2020084142A1 - Process for the preparation of rilpivirine - Google Patents [patents.google.com]

- 20. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

An In-depth Technical Guide on the Physicochemical Properties of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Authored by: A Senior Application Scientist

Introduction

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a substituted cinnamonitrile derivative. Its structure, featuring a sterically hindered aniline moiety conjugated with an acrylonitrile group, suggests a unique combination of electronic and steric properties. The presence of the amino group, the nitrile functionality, and the trisubstituted alkene offers multiple sites for chemical modification, making it a potentially valuable intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of its predicted physicochemical properties and outlines detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Isomerism

The unequivocal identification of this compound begins with its structure. The IUPAC name specifies the (Z)-isomer, indicating that the higher priority groups on each carbon of the C=C double bond are on the same side. In this case, the 4-amino-3,5-dimethylphenyl group and the nitrile group are on the same side of the double bond.

Figure 1: Chemical Structure of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Predicted Physicochemical Properties

The properties of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile have been predicted based on its structure and by analogy to related compounds. These values provide a baseline for experimental verification.

| Property | Predicted Value/Observation | Rationale |

| Molecular Formula | C₁₁H₁₂N₂ | Derived from the chemical structure. |

| Molecular Weight | 172.23 g/mol | Calculated from the molecular formula. |

| Appearance | Pale yellow to off-white crystalline solid | The extended conjugation and the presence of an amino group often lead to coloration. |

| Melting Point | 110-125 °C | The planar structure and potential for hydrogen bonding suggest a moderate melting point. |

| Boiling Point | > 350 °C (with decomposition) | High boiling point is expected due to polarity and molecular weight; decomposition is likely at elevated temperatures. |

| Solubility | Soluble in DMSO, DMF, acetone, and ethyl acetate. Sparingly soluble in methanol and ethanol. Insoluble in water and hexanes. | The molecule has both polar (amino, nitrile) and non-polar (dimethylphenyl) regions. |

| pKa | 4-5 for the anilinic amine | The electron-withdrawing nature of the acrylonitrile group is expected to decrease the basicity of the amino group compared to aniline. |

Proposed Synthesis and Purification

A plausible and efficient method for the synthesis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group.

Experimental Protocol: Knoevenagel Condensation

-

Reactant Preparation: To a 250 mL round-bottom flask, add 4-amino-3,5-dimethylbenzaldehyde (1.0 eq), cyanoacetic acid (1.1 eq), and piperidine (0.1 eq) in 100 mL of toluene.

-

Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Reaction Execution: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 4-6 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

-

Solvent Selection: Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Crystallization: Add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Figure 2: Synthetic and Purification Workflow

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.30 - 7.40 | s | 2H | Ar-H |

| 7.25 | d | 1H | =CH-Ar |

| 5.40 | d | 1H | =CH-CN |

| 3.80 | br s | 2H | -NH₂ |

| 2.25 | s | 6H | Ar-CH₃ |

-

Rationale: The aromatic protons are expected to appear as a singlet due to the symmetrical substitution pattern. The vinyl protons will appear as doublets with a coupling constant characteristic of a cis relationship (J ≈ 10-12 Hz). The amino protons will likely be a broad singlet, and the two methyl groups will be a singlet due to their chemical equivalence.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 150.0 | Ar-C-NH₂ |

| 145.0 | =CH-Ar |

| 130.0 | Ar-C-CH₃ |

| 128.0 | Ar-CH |

| 120.0 | Ar-C |

| 118.0 | -CN |

| 95.0 | =CH-CN |

| 20.0 | Ar-CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3450-3300 | N-H stretch (asymmetric and symmetric) |

| 2220 | C≡N stretch |

| 1640 | C=C stretch |

| 1600, 1500 | Aromatic C=C stretch |

| 850 | C-H bend (out-of-plane) for substituted benzene |

Mass Spectrometry

-

Expected M/z: 172.10 [M]⁺ for the molecular ion peak. Fragmentation patterns would likely involve the loss of HCN and methyl groups.

Figure 3: Analytical Characterization Workflow

Safety and Handling

While specific toxicity data for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is unavailable, it should be handled with care, assuming it is a potential irritant and toxicant.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Potential Applications

The unique structure of this compound suggests several potential areas of research:

-

Pharmaceutical Scaffolding: The substituted aniline and acrylonitrile moieties are present in various biologically active molecules. This compound could serve as a starting material for the synthesis of novel kinase inhibitors or other therapeutic agents.

-

Dye and Pigment Synthesis: The extended π-system and the amino group make it a candidate for azo dye synthesis.

-

Polymer Science: The nitrile group and the vinyl system could be involved in polymerization reactions to create novel functional materials.

Conclusion

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile represents a chemical entity with significant potential for further research and development. This guide provides a foundational understanding of its predicted properties and outlines robust, standard methodologies for its synthesis and characterization. The experimental verification of the data presented herein will be the critical next step in unlocking the potential of this and related molecules.

References

-

Organic Chemistry, 12th Edition. John Wiley & Sons.[Link]

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning.[Link]

-

Knoevenagel Condensation. Organic Chemistry Portal.[Link]

-

Safety in Academic Chemistry Laboratories, 8th Edition. American Chemical Society.[Link]

An In-Depth Technical Guide to (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile: Synonyms, Identifiers, and Relevance in Pharmaceutical Synthesis

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical entities, including their various identifiers and synonyms, is paramount. This guide provides a detailed overview of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, a compound of interest in pharmaceutical research and manufacturing.

Chemical Identity and Nomenclature

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a specific stereoisomer of 3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. The "(Z)" designation in its name refers to the geometric arrangement of substituents around the carbon-carbon double bond, from the German word zusammen, meaning "together". This indicates that the higher priority groups on each carbon of the double bond are on the same side.

This compound is also recognized by several synonyms and alternative names in scientific literature and chemical databases. A clear understanding of these is crucial for effective literature searches and unambiguous communication.

Synonyms:

-

(2Z)-3-(4-Amino-3,5-dimethylphenyl)-2-propenenitrile[1][2][3]

-

(Z)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile[4]

-

Rilpivirine Nitrile Z-isomer[5]

-

(2Z)-3-(4-AMINO-3,5-DIMETHYLPHENYL)PROP-2-ENENITRILE[4]

-

3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, (Z)-[4]

Key Chemical Identifiers

For precise identification and to avoid confusion with other chemical substances, a set of unique identifiers is assigned to each compound. The primary identifiers for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 661489-22-1 | [1][2][3][4] |

| PubChem CID | 71313211 | [4] |

| Molecular Formula | C11H12N2 | [1][2][3][4] |

| Molecular Weight | 172.23 g/mol | [1][2][3][4] |

| InChI | InChI=1S/C11H12N2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7H,13H2,1-2H3/b4-3- | [4] |

| InChIKey | JNRBSZUSHVFWIK-ARJAWSKDSA-N | [4] |

| Canonical SMILES | CC1=CC(=CC(=C1N)C)/C=C\C#N | [4] |

| UNII | 3CM9G523KK | [4] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental settings.

-

Appearance: Pale Green Crystalline Solid[1]

-

Storage: Recommended storage is at 2-8°C in a refrigerator[1]

Context in Pharmaceutical Synthesis: The Rilpivirine Connection

While (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a distinct chemical entity, its significance in the pharmaceutical landscape is closely tied to its (E)-isomer and the synthesis of the anti-HIV drug, Rilpivirine .

The (E)-isomer, (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, is a key synthetic intermediate in the manufacturing of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI).[][7][8] The synthesis of Rilpivirine involves the condensation of this (E)-isomer with another molecule.[9][10]

Given this synthetic pathway, the (Z)-isomer is often considered an impurity or a related substance in the production of Rilpivirine.[1][2] The control and monitoring of such isomers are critical aspects of pharmaceutical quality control to ensure the purity, safety, and efficacy of the final drug product.

The diagram below illustrates the structural difference between the (Z) and (E) isomers.

Caption: 2D structures of (Z) and (E) isomers.

Synthesis and Characterization

The synthesis of the related (E)-isomer has been described in the literature, often involving the reaction of 4-iodo-2,6-dimethyl-benzenamine with acrylonitrile.[9] A detailed protocol for the synthesis of the hydrochloride salt of the (E)-isomer involves the reaction of a precursor with phosphorus oxychloride, followed by treatment with ethanolic hydrochloric acid.[10]

Characterization of these compounds typically involves a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the stereochemistry of the double bond.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and separation of the (Z) and (E) isomers.

Conclusion

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a chemical compound with a defined set of identifiers and properties. Its primary relevance for researchers and drug development professionals lies in its relationship to the synthesis of the antiretroviral drug Rilpivirine, where it is often encountered as a geometric isomer and a potential impurity. A thorough understanding of its nomenclature, identifiers, and its distinction from the (E)-isomer is essential for synthetic chemists and analytical scientists working in the field of pharmaceutical development.

References

-

Pharmaffiliates. (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. [Link]

-

Omsynth Lifesciences. (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. [Link]

-

PubChem. Acrylonitrile. [Link]

-

PubChem. 3-(Dimethylamino)acrylonitrile. [Link]

-

PubChem. (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride. [Link]

-

PubChem. (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. [Link]

-

Pharmaffiliates. (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride. [Link]

- Google Patents. WO2013038425A1 - Rilpivirine hydrochloride.

-

National Center for Biotechnology Information. The development of an effective synthetic route of rilpivirine. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. omsynth.com [omsynth.com]

- 3. scbt.com [scbt.com]

- 4. (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile | C11H12N2 | CID 71313211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (Z)-3-(4-AMino-3,5-diMethylphenyl)acrylonitrile | 661489-22-1 [amp.chemicalbook.com]

- 7. (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride | 661489-23-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. WO2013038425A1 - Rilpivirine hydrochloride - Google Patents [patents.google.com]

- 10. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the spectral data for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, a known process impurity in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine. While direct experimental spectra for this specific Z-isomer are not widely published, this document leverages established spectroscopic principles, data from its corresponding (E)-isomer, and insights from the analysis of related impurities to offer a comprehensive analytical framework. This guide is intended to assist researchers and drug development professionals in the identification, characterization, and quantification of this compound, ensuring the purity and safety of pharmaceutical products.

Introduction

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile (CAS No. 661489-22-1) is a geometric isomer of a key synthetic intermediate of Rilpivirine.[1][2] The stereochemistry of the double bond is a critical quality attribute, as even minor impurities can have significant impacts on the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to differentiate and quantify the (Z)- and (E)-isomers. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. A study by G. N. V. Kumar et al. (2018) has highlighted the use of these techniques in the characterization of Rilpivirine and its related impurities, including the geometric isomers.[3]

This guide will provide a detailed, step-by-step approach to the spectral analysis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, drawing on comparative data from its (E)-counterpart and foundational spectroscopic theory.

Molecular Structure and Isomerism

The core structure of 3-(4-Amino-3,5-dimethylphenyl)acrylonitrile consists of a substituted aniline ring connected to an acrylonitrile moiety. The key feature for this analysis is the carbon-carbon double bond, which gives rise to geometric isomerism, resulting in the (Z)- and (E)-configurations.

The spatial arrangement of the substituents around the double bond significantly influences their respective spectral properties, forming the basis for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous determination of the stereochemistry of the isomers. The analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra provides definitive evidence for the (Z) or (E) configuration.

¹H NMR Spectroscopy: The Key to Isomer Differentiation

The most significant difference in the ¹H NMR spectra of the (Z) and (E) isomers is the coupling constant (J-value) between the two vinylic protons.

-

For the (E)-isomer , the vinylic protons are trans to each other, resulting in a large coupling constant, typically in the range of 12-18 Hz.

-

For the (Z)-isomer , the vinylic protons are cis to each other, leading to a smaller coupling constant, generally between 6-12 Hz.

Predicted ¹H NMR Spectral Data for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -CH₃ (x2) | ~2.2 | Singlet | - | Two equivalent methyl groups on the aromatic ring. |

| -NH₂ | ~4.0-5.0 | Broad Singlet | - | Chemical shift can vary with solvent and concentration. |

| Vinylic Proton (α to CN) | ~5.6-6.0 | Doublet | ~10-12 | Expected to be upfield compared to the (E)-isomer. |

| Aromatic Protons (x2) | ~7.0 | Singlet | - | Two equivalent aromatic protons. |

| Vinylic Proton (β to CN) | ~7.2-7.5 | Doublet | ~10-12 | Expected to be downfield due to deshielding by the aromatic ring. |

Comparative ¹H NMR Data for the (E)-isomer:

A published synthesis of the (E)-isomer hydrochloride reports the following ¹H NMR data (400 MHz, CDCl₃): δ 7.22 (d, J = 16.5 Hz, 1H), 7.05 (s, 2H), 5.59 (d, J = 16.5 Hz, 1H), 3.95 (s, 2H, NH), 2.18 (s, 6H, CH₃).[4] The large coupling constant of 16.5 Hz is definitive for the trans configuration.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

While less informative for stereochemistry than ¹H NMR, the ¹³C NMR spectrum confirms the presence of all carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| -CH₃ (x2) | ~18-20 | |

| C-CN (Vinylic) | ~90-95 | |

| C≡N (Nitrile) | ~118-120 | |

| Aromatic C-H (x2) | ~128-130 | |

| Aromatic C-CH₃ (x2) | ~122-124 | |

| Aromatic C-NH₂ | ~145-148 | |

| Aromatic C-C=C | ~120-123 | |

| C-Ar (Vinylic) | ~148-152 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Optimize spectral width, number of scans, and relaxation delay.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation and phase correction.

-

Integrate the peaks in the ¹H spectrum and determine the chemical shifts and coupling constants.

-

Assign the peaks in both spectra to the corresponding atoms in the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Expected IR Absorption Bands for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile:

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300-3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C≡N Stretch (Nitrile) | 2210-2240 | Sharp, Medium |

| C=C Stretch (Vinylic) | ~1630 | Medium |

| C=C Stretch (Aromatic) | 1500-1600 | Medium to Strong |

| N-H Bend (Amino) | ~1600 | Medium |

| C-H Bend (out-of-plane, Z-disubstituted) | ~700-750 | Strong |

The presence of a sharp band around 2220 cm⁻¹ is a strong indicator of the nitrile group.[5][6] The out-of-plane C-H bending vibration for the Z-isomer is expected to differ from that of the E-isomer, providing a potential diagnostic marker.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 172.10 (for C₁₁H₁₂N₂)

-

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃) leading to a fragment at m/z = 157.

-

Cleavage of the acrylonitrile side chain.

-

Fragmentation of the aromatic ring.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce the sample via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

References

- Yenda, M., & Annapurna, M. M. (2021). Analytical Techniques for the Determination of Rilpivirine – A Review. Acta Scientific Pharmaceutical Sciences, 5(1), 36-38.

-

Omsynth Lifesciences. (n.d.). (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Retrieved from [Link]

-

Molkem. (n.d.). (E)-3-(4-AMINO-3,5-DIMETHYLPHENYL) ACRYLONITRILE HYDROCHLORIDE. Retrieved from [Link]

- Zhang, M., et al. (2020). The development of an effective synthetic route of rilpivirine. BMC Chemistry, 14(1), 1-9.

-

ResearchGate. (n.d.). 1 H-NMR spectrum of (a) acrylonitrile, (b) DMAPP in deuterated-DMSO. Retrieved from [Link]

-

ResearchGate. (n.d.). Combined Experimental and Computational Investigation of the Absorption Spectra of E- and Z-Cinnamic Acids in Solution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. PubChem Compound Database. Retrieved from [Link]

- Kumar, G. N. V., et al. (2018). Atropisomerism in Rilpivirine hydrochloride: Spectroscopic characterization of Rilpivirine and related impurities. Magnetic Resonance in Chemistry, 56(10), 955-964.

-

ResearchGate. (n.d.). Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. Retrieved from [Link]

-

PubMed. (2014). Z-sinapinic acid: the change of the stereochemistry of cinnamic acids as rational synthesis of a new matrix for carbohydrate MALDI-MS analysis. Retrieved from [Link]

-

ScienceScholar. (2022). Low level quantification of two potential genotoxic impurities in rilpivirine hydrochloride drug substance by HPLC technique. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Retrieved from [Link]

-

Scientia Iranica. (n.d.). Synthesis of (Z)- -bromostyrenes from cinnamic acid derivatives through debrominative decarboxylation of dibromoaryl propanoic a. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectrum of styrene/acrylonitrile/glycidyl methacrylate... Retrieved from [Link]

-

International Journal of Health Sciences. (2025). method development and validation of rilpivirine in pharmaceutical formulation by rp-hplc. Retrieved from [Link]

-

University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubMed. (2008). Nitrile groups as vibrational probes: calculations of the CN infrared absorption line shape of acetonitrile in water and tetrahydrofuran. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

ATB. (n.d.). Acrylonitrile. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

Arkat USA, Inc. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of acrylonitrile-chloroprene rubber (NCR) and... Retrieved from [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. omsynth.com [omsynth.com]

- 3. Atropisomerism in Rilpivirine hydrochloride: Spectroscopic characterization of Rilpivirine and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Nitrile groups as vibrational probes: calculations of the CN infrared absorption line shape of acetonitrile in water and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H NMR Spectrum of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical interpretation of the spectrum. We will explore the structural features of the molecule and their direct influence on the chemical shifts, coupling constants, and signal multiplicities observed in the ¹H NMR spectrum. This guide serves as a practical resource for the structural elucidation and purity assessment of this important synthetic intermediate.

Introduction: The Significance of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Notably, its E-isomer is a crucial building block for Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[1][2][3][4] The precise stereochemistry of the double bond is critical for its subsequent reactions and the biological activity of the final product. Therefore, robust analytical techniques are essential to confirm the isomeric purity and structural integrity of this intermediate.

¹H NMR spectroscopy stands as a powerful and non-destructive analytical tool for the structural characterization of organic molecules. It provides detailed information about the chemical environment of protons within a molecule, allowing for the unambiguous assignment of its structure. This guide will provide a detailed interpretation of the ¹H NMR spectrum of the Z-isomer, highlighting the key features that differentiate it from its E-isomer counterpart.

Molecular Structure and Expected ¹H NMR Spectral Features

To accurately interpret the ¹H NMR spectrum, it is crucial to first understand the molecular structure of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile and how its different components will manifest in the spectrum.

Molecular Structure Visualization

The structure of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile consists of a 3,5-dimethylaniline core connected to a Z-configured acrylonitrile group.

Caption: Molecular structure of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile.

Predicted Proton Environments and Signals

Based on the structure, we can predict the following distinct proton environments, each giving rise to a specific signal in the ¹H NMR spectrum:

-

Aromatic Protons (Ar-H): The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a singlet in the aromatic region of the spectrum. The electron-donating amino group and alkyl groups will shield these protons, causing their signal to appear at a relatively upfield chemical shift compared to benzene (7.3 ppm).[5][6]

-

Vinylic Protons (=CH): There are two vinylic protons in a cis or Z configuration on the double bond. These protons are in different chemical environments and are expected to couple with each other, resulting in two distinct doublets. The coupling constant (J-value) for cis-vinylic protons is typically in the range of 6-14 Hz.[7][8] This is a key diagnostic feature to distinguish the Z-isomer from the E-isomer, which would exhibit a larger coupling constant (typically 11-18 Hz).[7][9]

-

Amino Protons (-NH₂): The two protons of the primary amine group are expected to produce a broad singlet. The chemical shift of this signal can be variable and is often influenced by solvent, temperature, and concentration.

-

Methyl Protons (-CH₃): The two methyl groups attached to the aromatic ring are chemically equivalent and will appear as a single, sharp singlet.

Detailed ¹H NMR Spectral Analysis

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 6.8 - 7.2 | Singlet | - | 2H | Aromatic Protons (Ar-H) |

| ~ 5.5 - 6.0 | Doublet | ~ 10 - 12 | 1H | Vinylic Proton (Ar-CH=) |

| ~ 5.2 - 5.7 | Doublet | ~ 10 - 12 | 1H | Vinylic Proton (=CH-CN) |

| ~ 3.5 - 4.5 | Broad Singlet | - | 2H | Amino Protons (-NH₂) |

| ~ 2.1 - 2.3 | Singlet | - | 6H | Methyl Protons (-CH₃) |

Rationale for Assignments and Expected Chemical Shifts

-

Aromatic Protons: The amino group is a strong electron-donating group, and the two methyl groups are weakly electron-donating. These groups increase the electron density at the ortho and para positions of the aromatic ring, leading to increased shielding of the aromatic protons.[5] This shielding effect shifts their signal upfield (to a lower ppm value) compared to benzene. The symmetrical substitution pattern results in a single signal for the two equivalent aromatic protons. For the (E)-isomer, the aromatic protons appear as a singlet at 7.05 ppm.[9] A similar chemical shift is expected for the Z-isomer.

-

Vinylic Protons: The vinylic protons in acrylonitrile typically appear in the range of 5.5 to 6.5 ppm.[10] The proton attached to the carbon bearing the cyano group will be deshielded due to the electron-withdrawing nature of the nitrile.[11] The proton attached to the carbon adjacent to the aromatic ring will also be influenced by the ring current effect. The key distinguishing feature for the Z-isomer is the coupling constant between the two vinylic protons. The expected cis-coupling constant of approximately 10-12 Hz is significantly smaller than the trans-coupling constant of 16.5 Hz observed for the (E)-isomer.[7][9][12]

-

Amino Protons: The chemical shift of amine protons is highly variable and can be identified by its broadness and its disappearance upon D₂O exchange. In the spectrum of the (E)-isomer hydrochloride salt, the NH protons appear at 3.95 ppm.[9] In the free base form, this signal is expected to be in a similar region.

-

Methyl Protons: The six protons of the two equivalent methyl groups are expected to give a sharp singlet. Their chemical shift will be in the typical alkyl region, slightly downfield due to their attachment to the aromatic ring. For the (E)-isomer, this signal appears at 2.18 ppm, and a similar value is anticipated for the Z-isomer.[9]

Differentiating (Z) and (E) Isomers

The primary and most reliable method for distinguishing between the (Z) and (E) isomers of 3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is the coupling constant between the vinylic protons.

Caption: Comparison of vinylic proton coupling constants for (Z) and (E) isomers.

A smaller coupling constant (typically 6-14 Hz) is indicative of a cis relationship between the protons, confirming the (Z) stereochemistry.[7][13] Conversely, a larger coupling constant (typically 11-18 Hz) indicates a trans relationship, characteristic of the (E) isomer.[7][9]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for structural elucidation, the following experimental protocol is recommended.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

-

Homogenization: Cap the NMR tube and gently agitate it until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

NMR Spectrometer Setup and Data Acquisition

Sources

- 1. (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride | 661489-23-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. molkem.com [molkem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. WO2020084142A1 - Process for the preparation of rilpivirine - Google Patents [patents.google.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acrylonitrile(107-13-1) 1H NMR spectrum [chemicalbook.com]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

An In-Depth Technical Guide to the Mass Spectrometry of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, a key intermediate and potential impurity in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.[1][2][3] Authored for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural outlines to deliver an in-depth rationale for methodological choices. We will explore the foundational principles of ionization source selection, delve into detailed experimental protocols for high-resolution mass spectrometry, and present a predictive fragmentation pathway to facilitate structural elucidation and impurity identification. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and trustworthiness in analytical outcomes.

Introduction to the Analyte

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is an aromatic nitrile whose analytical characterization is crucial for quality control in the pharmaceutical manufacturing of Rilpivirine.[][5] Understanding its behavior in a mass spectrometer is essential for developing robust methods for its identification and quantification.

Chemical Structure and Physicochemical Properties

The molecule's structure, featuring a primary aromatic amine, a nitrile group, and an alkene bridge, dictates its physicochemical properties and, consequently, the optimal approach for its analysis by mass spectrometry.

| Property | Value / Description | Rationale for MS Method Development |

| Molecular Formula | C₁₁H₁₂N₂[2] | Defines the elemental composition for exact mass calculation. |

| Monoisotopic Mass | 172.1000 Da | The basis for high-resolution mass measurement of the molecular ion. |

| Key Functional Groups | Primary Aromatic Amine, Nitrile, Alkene, Substituted Phenyl Ring[6] | The primary amine is a basic site, readily protonated for positive-ion mode analysis. The nitrile and aromatic systems influence fragmentation. |

| Predicted Polarity | Moderately Polar | The amino group imparts polarity, making it suitable for Electrospray Ionization (ESI). The hydrocarbon backbone adds non-polar character, suggesting Atmospheric Pressure Chemical Ionization (APCI) as a viable alternative.[7][8] |

The Imperative for Mass Spectrometry

In pharmaceutical development, mass spectrometry is the definitive tool for structural confirmation and impurity profiling due to its unparalleled sensitivity and specificity. For a compound like (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, MS enables:

-

Unambiguous Identification: Accurate mass measurement confirms the elemental composition.

-

Structural Elucidation: Tandem MS (MS/MS) provides fragmentation patterns that act as a structural fingerprint.

-

Trace-Level Quantification: Its high sensitivity is ideal for detecting and quantifying the compound as a process impurity.

Foundational Principles for Method Development

A robust analytical method is not merely a sequence of steps but a series of informed decisions. This section explains the causality behind the recommended analytical strategy.

Ionization Source Selection: A Causal Analysis

The choice of ionization source is the most critical parameter, as it governs the efficiency of converting the analyte from a neutral molecule in solution to a charged ion in the gas phase.

-

Electrospray Ionization (ESI): The Primary Choice Mechanism: ESI is a soft ionization technique that generates ions from polar molecules in solution without causing significant fragmentation.[9] Rationale: The presence of the basic primary amino group makes (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile an ideal candidate for positive-ion ESI. In an acidified mobile phase, the amine group is readily protonated in the liquid phase, facilitating its efficient transfer into the gas phase as a charged ion, [M+H]⁺.[10][11] This approach is favored for its high sensitivity and applicability to thermally labile compounds.

-

Atmospheric Pressure Chemical Ionization (APCI): A Valid Alternative Mechanism: APCI is suited for less polar and more volatile compounds that are stable at higher temperatures. It utilizes a corona discharge to create reactant ions from the solvent vapor, which then ionize the analyte through gas-phase reactions.[12][13] Rationale: If the analyte is present in a less polar matrix or if ESI yields a poor response, APCI provides a robust alternative.[8] Given the compound's aromatic nature and molecular weight, it possesses sufficient volatility for effective APCI analysis.

The Case for High-Resolution Mass Spectrometry (HRMS)

Employing a high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF), offers significant advantages over nominal mass instruments.[14][15]

-

Mass Accuracy: HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places.[16] This allows for the calculation of the elemental formula, providing a high degree of confidence in the compound's identity and distinguishing it from other isobaric species.

-

Sensitivity and Speed: TOF analyzers simultaneously detect all ions, leading to higher sensitivity compared to scanning instruments like quadrupoles, which only detect a narrow mass range at any given moment.[17]

Experimental Workflow and Protocols

This section details the practical steps for analyzing (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, from sample preparation to data acquisition.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process.

Protocol 1: Sample Preparation

This protocol ensures the analyte is properly solubilized and diluted for optimal instrumental response.[18]

-

Stock Solution Preparation (100 µg/mL): a. Accurately weigh approximately 1.0 mg of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile reference standard. b. Dissolve the standard in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water (diluent). c. Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

-

Working Solution Preparation (1 µg/mL): a. Pipette 100 µL of the stock solution into a 10.0 mL volumetric flask. b. Dilute to the mark with the diluent. c. Transfer an aliquot of the working solution into an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis

This method utilizes a reversed-phase liquid chromatography system coupled to a Q-TOF mass spectrometer.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase chemistry for retaining moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier promotes protonation of the analyte for positive-ion ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the column. |

| Gradient | 10% B to 95% B over 8 min | A standard gradient to ensure good peak shape and separation from potential impurities. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient chromatography. |

| Injection Volume | 5 µL | A typical volume to avoid overloading the column while ensuring sufficient signal. |

| Ionization Mode | ESI, Positive | As justified in Section 2.1, this is optimal for the protonation of the primary amine. |

| Capillary Voltage | 3.5 kV | Standard voltage to create a stable electrospray. |

| Source Temp. | 120 °C | A moderate temperature to aid desolvation without causing thermal degradation. |

| Desolvation Gas | Nitrogen, 350 °C, 800 L/hr | Heated gas efficiently removes solvent droplets from the ions. |

| MS1 Scan Range | m/z 50 - 500 | A range sufficient to cover the precursor ion and potential low-mass fragments. |

| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Automatically triggers MS/MS scans on the most intense ions from the MS1 scan. |

| Precursor Ion | m/z 173.1078 | The calculated exact mass of the [M+H]⁺ ion. |

| Collision Energy | Ramped (e.g., 15-40 eV) | A range of energies ensures the generation of a rich spectrum of both low- and high-energy fragments. |

Mass Spectral Interpretation and Fragmentation Analysis

The data generated from MS1 and MS/MS scans provide complementary information for definitive structural confirmation.

Full Scan (MS1) Analysis: The Molecular Ion

In the full scan spectrum, the most prominent peak is expected to be the protonated molecule, [M+H]⁺.

-

Expected Ion: [C₁₁H₁₂N₂ + H]⁺

-

Calculated Exact Mass: 173.1078 Da

-

Validation: The experimentally measured m/z should match this calculated value within a narrow mass tolerance (typically < 5 ppm), which serves as the first pillar of identification. Minor peaks corresponding to sodium ([M+Na]⁺ at m/z 195.0898) or potassium ([M+K]⁺ at m/z 211.0637) adducts may also be observed.

Tandem MS (MS/MS) Analysis: The Structural Fingerprint

Collision-induced dissociation (CID) of the selected precursor ion (m/z 173.1) will induce fragmentation at the molecule's weakest bonds.[19][20][21] The resulting product ions provide a detailed structural fingerprint.

Proposed Fragmentation Pathway

The fragmentation of protonated (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is likely dominated by cleavages related to the amino and acrylonitrile functional groups.

Key Fragment Explanations:

-

m/z 156.0812 (Loss of NH₃): The loss of ammonia is a characteristic fragmentation for primary amines.[22] This likely occurs through the elimination of the amino group along with a proton from an adjacent position, resulting in a stable, resonance-delocalized cation.

-

m/z 145.0939 (Loss of HCN): The nitrile group can be eliminated as neutral hydrogen cyanide, a common pathway for aromatic nitriles.[23] This fragmentation suggests the charge is retained on the larger dimethylphenyl-ethene portion of the molecule.

-

m/z 130.0704 (Loss of CH₃ from m/z 145): Following the loss of HCN, a subsequent loss of a methyl radical (-15 Da) from one of the dimethyl groups can occur, leading to a benzylic-type cation that is highly stabilized by resonance.[24]

-

m/z 118.0653 (Loss of Acrylonitrile): Cleavage of the bond between the phenyl ring and the acrylonitrile side chain can lead to the loss of the entire C₃H₃N moiety, leaving a charged 3,5-dimethylaniline fragment.

Data Summary and Validation

A systematic presentation of the expected data is crucial for efficient analysis and review.

| Ion Type | Formula | Calculated m/z | Expected Mass Accuracy |

| Precursor [M+H]⁺ | C₁₁H₁₃N₂⁺ | 173.1078 | < 5 ppm |

| Fragment 1 | C₁₁H₁₀N⁺ | 156.0812 | < 10 ppm |

| Fragment 2 | C₁₀H₁₁N⁺ | 145.0939 | < 10 ppm |

| Fragment 3 | C₉H₈N⁺ | 130.0704 | < 10 ppm |

| Fragment 4 | C₈H₈N⁺ | 118.0653 | < 10 ppm |

Self-Validating System: The described protocol constitutes a self-validating system. The combination of chromatographic retention time, accurate mass measurement of the precursor ion to within 5 ppm, and the presence and accurate mass measurement of at least two characteristic fragment ions provides an exceptionally high degree of confidence in the identification of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile.

Conclusion

This guide has detailed an authoritative and rationale-driven approach to the mass spectrometric analysis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. By selecting positive-mode Electrospray Ionization coupled with a high-resolution Q-TOF mass spectrometer, analysts can achieve unambiguous identification and structural confirmation. The predictive fragmentation pathway serves as a roadmap for interpreting tandem mass spectra, enabling confident characterization of this pharmaceutically relevant molecule. The integration of detailed protocols, causal explanations, and clear visualizations provides researchers with the necessary tools to develop and execute robust, reliable, and scientifically sound analytical methods.

References

-

(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Omsynth Lifesciences. [Link]

-

661489-22-1 Rilpivirine Nitrile Z Isomer Impurity. SynThink. [Link]

-

Rilpivirine Nitrile Impurity ((2E)-3-(4-Amino-3, 5-Dimethylphenyl)prop-2-Enenitrile HCl). Alichem. [Link]

-

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride. Pharmaffiliates. [Link]

-

CAS No : 661489-22-1 | Product Name : (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Pharmaffiliates. [Link]

-

Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. PubMed. [Link]

-

An introduction to quadrupole-time-of-flight mass spectrometry. PubMed. [Link]

-

Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

-

Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. YouTube. [Link]

-

Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. [Link]

-

Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. MDPI. [Link]

-

Time-of-flight mass spectrometry. Wikipedia. [Link]

-

11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

-

Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. PubMed. [Link]

-

Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. PubMed Central. [Link]

-

How a Quadrupole Mass Spectrometer Works. Hiden Analytical. [Link]

-

Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ. [Link]

-